molecular formula C11H14O3 B2643038 Methyl 2-(4-methoxyphenyl)propanoate CAS No. 50415-73-1

Methyl 2-(4-methoxyphenyl)propanoate

Cat. No.: B2643038
CAS No.: 50415-73-1
M. Wt: 194.23
InChI Key: ARQVRCKIVSELCG-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H14O3. It is a methyl ester derivative of 2-(4-methoxyphenyl)propanoic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Scientific Research Applications

Methyl 2-(4-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Safety and Hazards

“Methyl 2-(4-methoxyphenyl)propanoate” is classified as a warning hazard. It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . It is also toxic to aquatic life and can have long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(4-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.

    Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.

Major Products

    Oxidation: 2-(4-methoxyphenyl)propanoic acid.

    Reduction: 2-(4-methoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 2-(4-methoxyphenyl)propanoate depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various transformations to yield desired products. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybenzoate: Similar in structure but lacks the propanoate group.

    Ethyl 2-(4-methoxyphenyl)propanoate: An ethyl ester analog of methyl 2-(4-methoxyphenyl)propanoate.

    Methyl 2-(4-hydroxyphenyl)propanoate: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

This compound is unique due to its specific ester and methoxy functional groups, which confer distinct reactivity and properties. Its combination of aromatic and aliphatic characteristics makes it versatile for various applications in synthesis and research.

Properties

IUPAC Name

methyl 2-(4-methoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(11(12)14-3)9-4-6-10(13-2)7-5-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQVRCKIVSELCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of lithium diisopropylamide (2.0M solution in tetrahydrofuran/ethylbenzene/heptane, 34.0 ml, 0.0667 mol) was added dropwise to a solution of methyl 4-methoxyphenylacetate (12.0 g, 0.0667 mol) in tetrahydrofuran (150 ml) at −70° C. under a nitrogen atmosphere and the mixture was stirred at −70° C. for 1 hour. A solution of methyl iodide (9.5 g, 0.0667 mol) in tetrahydrofuran (20 ml) was added dropwise and the mixture was stirred at −70° C. for a further 1 hour. The cooling bath was removed and the mixture was allowed to warm to room temperature overnight. The reaction was quenched with water, acidified with dilute aqueous hydrochloric acid and extracted with ethyl acetate. The organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered and the filtrate was evaporated in vacuo. The residue was purified by flash column chromatography on silica gel, eluting with ethyl acetate:hexane 1:9, to give methyl 2-(4-methoxyphenyl)propionate (8.8 g) as a colourless oil.
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
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solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into the cathode chamber of an electrolytic cell divided with a diaphragm (ceramic filter) was placed a solution of 10 mmols of methyl p-methoxyphenylacetate, 12 mmols of methyl iodide and 2.0 g of tetraethylammonium perchlorate in 30 ml of anhydrous dimethylacetamide. And the anode chamber was provided with a solution of 3.0 g of tetraethylammonium perchlorate in 20 ml of anhydrous dimethylformamide. Constant current electrolysis was performed at 0.2 A/cm2 with use of platinum for both the anode electrode and the cathode electrode. After passing 1.5 F of electricity per mol of the methyl p-methoxyphenylacetate through the solution at -5° to 0° C., the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was distilled off and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl α-methyl-p-methoxyphenylacetate in a yield of 81% and α-methyl-p-methoxyphenylacetic acid in a yield of 10%. The spectral data of the ester were as follows.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
12 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2 g
Type
catalyst
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Quantity
30 mL
Type
solvent
Reaction Step Seven
Quantity
3 g
Type
catalyst
Reaction Step Eight
Quantity
20 mL
Type
solvent
Reaction Step Eight

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